4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound featuring a triazolopyrimidine core, a piperazine ring, and a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
Triazolopyrimidines
This compound contains a triazolopyrimidine moiety. Triazolopyrimidines are a class of compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Piperazines
The compound also contains a piperazine moiety. Piperazines are known to have a wide range of pharmacological activities and are often used in drug design due to their ability to improve the solubility and absorption of drugs .
Pyrrolidinones
The compound has a pyrrolidinone group. Pyrrolidinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Attachment of the Piperazine Ring: The triazolopyrimidine intermediate is then reacted with piperazine derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the piperazine-carbonyl bond.
Formation of the Pyrrolidinone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidinone moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the triazolopyrimidine core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, the compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It has been studied for its potential to inhibit cancer cell growth and its antimicrobial properties.
Medicine
In medicine, the compound is being investigated for its potential use in treating various diseases, including cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a valuable lead compound in drug discovery.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the creation of new materials with desirable properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Triazolopyrimidine Derivatives: Similar to the compound , these derivatives are known for their biological activities and potential therapeutic applications.
Uniqueness
What sets 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one apart is its unique combination of structural features, which allows it to interact with multiple molecular targets. This multi-target approach can enhance its efficacy and reduce the likelihood of resistance development in pathogens or cancer cells.
Properties
IUPAC Name |
4-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O2/c1-25-18-17(23-24-25)19(22-13-21-18)26-7-9-27(10-8-26)20(30)14-11-16(29)28(12-14)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGMWZDYAPGUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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